
Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Overview
Description
Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a 1,6-naphthyridine derivative characterized by:
- A fused bicyclic aromatic system (positions 1–6).
- Substituents at positions 2 (methyl), 3 (methyl carboxylate), and 6 (2-methoxybenzyl).
- A 5-oxo group and partial hydrogenation of the 5,6-bond (5,6-dihydro).
This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its synthesis likely involves cyclization and substitution reactions, as seen in analogous naphthyridines (e.g., POCl₃-mediated cyclization in ).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzyl Group: This step often involves a nucleophilic substitution reaction where a methoxybenzyl halide reacts with the naphthyridine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Similar 1,6-Naphthyridine Derivatives
Structural Modifications and Physicochemical Properties
Notes:
- *Predicted values based on analogous structures.
- Methoxy groups (e.g., in the target compound) enhance hydrogen-bond acceptor capacity, influencing crystal packing ().
Key Research Findings
Substituent Effects: Electron-donating groups (e.g., methoxy, amino) at position 6 improve solubility but reduce metabolic stability. Fluorine or cyano groups enhance lipophilicity and stability ().
Ester Group Influence :
Crystallinity :
- Methoxybenzyl derivatives form stable crystals via C=O···H-N and C-H···π interactions ().
Biological Activity
Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine class. This compound has garnered attention due to its potential biological activities, which are critical for medicinal chemistry applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N1O4 with a molecular weight of approximately 299.32 g/mol. Its structure includes:
- A naphthyridine core which is a bicyclic structure containing nitrogen atoms.
- A methoxybenzyl group at position 6.
- A carboxylate group at position 3.
These structural features contribute to its reactivity and potential biological activity.
Biological Activities
Research indicates that naphthyridine derivatives exhibit a range of biological activities. Specifically, this compound has been associated with various pharmacological effects:
- Antimicrobial Activity : Naphthyridine derivatives have shown promising results against various microbial strains. The specific activity of this compound requires further investigation.
- Anticancer Potential : Similar compounds in the naphthyridine class have demonstrated cytotoxic effects on cancer cell lines. For example, studies on related naphthyridine compounds have shown IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .
- Neurological Effects : Some naphthyridine derivatives have been noted for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
The mechanism of action for this compound is not yet fully elucidated. However, similar compounds have been shown to interact with DNA and induce apoptosis in cancer cells through various pathways, including the upregulation of p21 expression and downregulation of oncogenes like SOX9 .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related naphthyridine derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate | Similar naphthyridine core; lacks methoxybenzyl substituent | Antimicrobial |
Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine | Contains amino group instead of methoxybenzyl | Antiparasitic |
Naphthyridine derivatives with halogen substituents | Varying halogen groups at different positions | Antitumor |
This comparative analysis highlights the unique substitution pattern of this compound, which may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities of naphthyridine derivatives:
- Anticancer Studies : One study found that related naphthyridine compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range . These findings suggest that this compound may also possess similar anticancer properties.
- Neuroprotective Effects : Another investigation into naphthyridines revealed potential neuroprotective effects against oxidative stress-induced neurotoxicity . This aspect could be particularly relevant for developing treatments for neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis is typically required. A common approach involves condensation reactions with substituted pyridine intermediates, followed by functionalization. For example, analogous naphthyridine derivatives are synthesized via nucleophilic substitution or cyclization using arylboronic acids (1–2 equivalents) under Suzuki-Miyaura coupling conditions . Temperature control (e.g., 80°C for 12 hours) and catalyst selection (e.g., Pd-based) are critical for regioselectivity and yield optimization .
- Key Considerations : Monitor intermediates via HPLC or TLC, and purify via column chromatography. Yields >70% are achievable with strict stoichiometric control and inert atmospheres .
Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?
- Methodology :
- NMR : Use 1H- and 13C-NMR to confirm the methoxybenzyl group (δ ~3.8 ppm for OCH3) and ester carbonyl (δ ~165–170 ppm). Overlapping signals in dihydro-naphthyridine cores may require 2D techniques (COSY, HSQC) .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns, especially for polymorphic forms. highlights the importance of crystal lattice parameters (e.g., space group P21/c) for validating steric effects .
Advanced Research Questions
Q. How do computational methods (DFT, reaction path searches) improve the design of derivatives with enhanced bioactivity?
- Methodology : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps) and reaction pathways. For example, ICReDD’s workflow integrates reaction path searches to identify low-energy intermediates, reducing trial-and-error in functionalization (e.g., methyl vs. ethyl ester substitutions) .
- Application : Simulate substituent effects on the naphthyridine core’s electrophilicity to guide regioselective bromination or cross-coupling .
Q. What strategies address contradictory spectral data or unexpected byproducts during synthesis?
- Methodology :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-arylation or oxidation artifacts). Adjust equivalents of arylboronic acids to suppress diarylation .
- Contradictory NMR Data : Compare experimental shifts with computed NMR (GIAO method) or vary solvent polarity (e.g., DMSO-d6 vs. CDCl3) to resolve signal splitting .
Q. How does the methoxybenzyl group influence stability and reactivity under varying pH or temperature?
- Methodology : Conduct accelerated degradation studies:
- Acidic/alkaline conditions : Monitor ester hydrolysis (HPLC) at pH 2–12. The methoxy group’s electron-donating effect stabilizes the benzyl moiety against electrophilic attack .
- Thermal Stability : Use TGA-DSC to assess decomposition thresholds (>200°C typical for similar naphthyridines) .
Q. What mechanistic insights explain regioselectivity in electrophilic substitutions on the naphthyridine core?
- Methodology : Kinetic isotope effects (KIE) and Hammett plots elucidate electronic influences. For example, the 5-oxo group directs electrophiles to the C-8 position via resonance stabilization, as seen in bromination of analogous compounds .
- Experimental Validation : Competitive reactions with isotopic labeling (e.g., 13C-methoxy groups) tracked via MS .
Q. Data Analysis & Experimental Design
Q. How to design kinetic studies for catalytic reactions involving this compound?
- Methodology :
- Rate Determination : Use stopped-flow UV-Vis to track ester hydrolysis rates under varying catalysts (e.g., lipases).
- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from rate data at 25–60°C .
Q. What statistical approaches reconcile discrepancies between computational predictions and experimental yields?
- Methodology : Multivariate analysis (e.g., PCA or PLS regression) correlates reaction variables (temperature, solvent polarity) with outcomes. For instance, ICReDD’s feedback loops use Bayesian optimization to refine computational models against empirical yield data .
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 6-[(2-methoxyphenyl)methyl]-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C19H18N2O4/c1-12-14(19(23)25-3)10-15-16(20-12)8-9-21(18(15)22)11-13-6-4-5-7-17(13)24-2/h4-10H,11H2,1-3H3 |
InChI Key |
IJNHOEOZVLVSPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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